Triphenylantimony dichloride
Overview
Description
Triphenylantimony dichloride is an organometallic compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{Cl}_2\text{Sb} ). It is a pentavalent antimony compound where the antimony atom is bonded to three phenyl groups and two chlorine atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .
Mechanism of Action
Target of Action
Triphenylantimony dichloride is a chloride of antimony, a metallic element It has been suggested that the myocardium might be a target of antimony toxicity .
Mode of Action
It has been suggested that antimony, the core element in this compound, may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could affect circulating glucose levels .
Biochemical Pathways
This compound may affect the biochemical pathways of glycogenolysis and gluconeogenesis . These pathways are crucial for maintaining glucose levels in the body. Disruption of these pathways could lead to changes in glucose metabolism .
Result of Action
It has been suggested that antimony, the core element in this compound, may combine with sulfhydryl groups, including those in several enzymes important for tissue respiration .
Action Environment
It is known that this compound is a solid at room temperature , suggesting that its stability and efficacy could potentially be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
Triphenylantimony dichloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a catalyst in regioselective cycloaddition reactions of aziridines with heterocumulenes and in the reaction of epoxides with carbon dioxide . The compound interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways. Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . It also affects the expression of genes involved in oxidative stress response and metabolic regulation. These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment and other diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate cleavage . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical and cellular effects . At high doses, triphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylantimony dichloride can be synthesized through several methods. One common method involves the reaction of triphenylantimony with chlorine gas. The reaction is typically carried out in an inert solvent such as benzene or toluene at room temperature. The equation for this reaction is: [ \text{(C}_6\text{H}_5)_3\text{Sb} + \text{Cl}_2 \rightarrow \text{(C}_6\text{H}_5)_3\text{SbCl}_2 ]
Another method involves the reaction of triphenylantimony with thionyl chloride: [ \text{(C}_6\text{H}_5)_3\text{Sb} + \text{SOCl}_2 \rightarrow \text{(C}_6\text{H}_5)_3\text{SbCl}_2 + \text{SO}_2 ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Triphenylantimony dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alkoxides or aryloxides to form corresponding triphenylantimony derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Reduction Reactions: It can be reduced to form lower oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides or aryloxides. The reactions are typically carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or organic peroxides.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include triphenylantimony alkoxides or aryloxides.
Oxidation Reactions: Products include higher oxidation state antimony compounds.
Reduction Reactions: Products include lower oxidation state antimony compounds
Scientific Research Applications
Triphenylantimony dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds. It is also used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.
Biology: It has been studied for its potential biological activities, including antileishmanial and antibacterial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or stabilizer
Comparison with Similar Compounds
Triphenylbismuth dichloride: Similar to triphenylantimony dichloride but with bismuth instead of antimony.
Tetraphenylantimony chloride: Contains four phenyl groups and one chlorine atom bonded to antimony.
Triphenylstibine dichloride: Another name for this compound.
Comparison: this compound is unique due to its specific structural properties and reactivity. Compared to triphenylbismuth dichloride, it has different reactivity patterns due to the difference in the central metal atom. Tetraphenylantimony chloride has one more phenyl group, which affects its reactivity and applications. Triphenylstibine dichloride is essentially the same compound but referred to by a different name .
Properties
IUPAC Name |
dichloro(triphenyl)-λ5-stibane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2ClH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPVQHGCLPCES-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060483 | |
Record name | Antimony, dichlorotriphenyl- | |
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Molecular Weight |
424.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Alfa Aesar MSDS] | |
Record name | Triphenylantimony dichloride | |
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CAS No. |
594-31-0 | |
Record name | Dichlorotriphenylantimony | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Antimony, dichlorotriphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594310 | |
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Record name | Triphenylantimony dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179782 | |
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Record name | Triphenylantimony dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Antimony, dichlorotriphenyl- | |
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Record name | Antimony, dichlorotriphenyl- | |
Source | EPA DSSTox | |
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Record name | Dichlorotriphenylantimony | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.942 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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